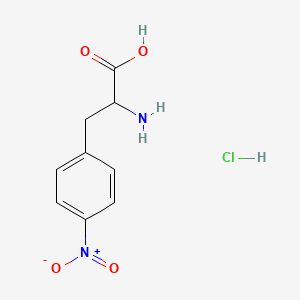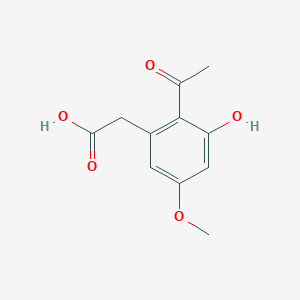![molecular formula C20H26N4O2S B12041907 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-03-2](/img/structure/B12041907.png)
1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ジメチル-7-(4-メチルベンジル)-8-[(3-メチルブチル)スルファニル]-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、プリンファミリーに属する複雑な有機化合物です。この化合物は、プリンコアにさまざまな官能基が置換されたユニークな構造を特徴としています。潜在的な生物活性と用途から、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
1,3-ジメチル-7-(4-メチルベンジル)-8-[(3-メチルブチル)スルファニル]-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、通常、複数ステップの有機反応を伴います。出発物質は、多くの場合、プリン誘導体であり、アルキル化、スルホン化、およびその他の官能基修飾が行われて、目的の構造が得られます。温度、溶媒、触媒などの特定の反応条件は、最終生成物の収率と純度が高くなるように最適化されます。
工業生産方法
この化合物の工業生産には、実験室設定と同様の反応経路を用いた大規模合成が関与することがあります。工業的方法では、規制基準を満たし、製品品質の一貫性を確保するために、連続フロープロセス、高度な精製技術、および厳格な品質管理対策が採用されることがよくあります。
化学反応の分析
反応の種類
1,3-ジメチル-7-(4-メチルベンジル)-8-[(3-メチルブチル)スルファニル]-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: この化合物は、官能基が他の官能基に置き換わる求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、目的の置換に応じてさまざまな求核剤または求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果が得られるように注意深く制御されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、置換反応によってハロゲンやアルキル鎖などの新しい官能基が導入される場合があります。
科学研究への応用
1,3-ジメチル-7-(4-メチルベンジル)-8-[(3-メチルブチル)スルファニル]-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下を含むいくつかの科学研究への応用があります。
化学: 有機合成における構成要素として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物活性は、生化学研究で注目されています。
医学: 薬理学的な特性に関する研究は、新しい治療薬の開発につながる可能性があります。
産業: 特定の特性を持つ特殊化学薬品や材料の開発に使用できます。
科学的研究の応用
1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, are of interest in biochemical research.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
作用機序
1,3-ジメチル-7-(4-メチルベンジル)-8-[(3-メチルブチル)スルファニル]-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と研究されている生物系によって異なります。
類似化合物の比較
類似化合物
1,3-ジメチル-7-(4-メチルベンジル)-3,7-ジヒドロ-1H-プリン-2,6-ジオン: スルファニル基がないため、化学的および生物学的特性が異なります。
1,3-ジメチル-7-(4-メチルベンジル)-8-[(3-メチルブチル)オキシ]-3,7-ジヒドロ-1H-プリン-2,6-ジオン: スルファニル基の代わりにオキシ基を含み、反応性と相互作用に影響を与えます。
独自性
1,3-ジメチル-7-(4-メチルベンジル)-8-[(3-メチルブチル)スルファニル]-3,7-ジヒドロ-1H-プリン-2,6-ジオンにスルファニル基が存在することによって、求核性が増加したり、生物学的標的との特定の相互作用を形成する可能性があったりと、独特の化学的特性が得られます。このため、他の類似化合物とは異なり、特定の研究用途に価値があります。
類似化合物との比較
Similar Compounds
1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the sulfanyl group, leading to different chemical and biological properties.
1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)oxy]-3,7-dihydro-1H-purine-2,6-dione: Contains an oxy group instead of a sulfanyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the sulfanyl group in 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical properties, such as increased nucleophilicity and potential for forming specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.
特性
CAS番号 |
476480-03-2 |
|---|---|
分子式 |
C20H26N4O2S |
分子量 |
386.5 g/mol |
IUPAC名 |
1,3-dimethyl-8-(3-methylbutylsulfanyl)-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)10-11-27-19-21-17-16(18(25)23(5)20(26)22(17)4)24(19)12-15-8-6-14(3)7-9-15/h6-9,13H,10-12H2,1-5H3 |
InChIキー |
NAXBYLIPKREPOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCCC(C)C)N(C(=O)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12041858.png)



![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)
![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)


![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)

![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)
